molecular formula C14H13N3O3S2 B2542656 N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide CAS No. 1172774-41-2

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide

Katalognummer: B2542656
CAS-Nummer: 1172774-41-2
Molekulargewicht: 335.4
InChI-Schlüssel: RJGFMVNXNYZBCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide is a potent and selective small molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key signaling node in the PI3K/AKT/mTOR pathway. This compound exhibits high selectivity for the PI3Kδ isoform over other PI3K class I isoforms (α, β, and γ), which is critical for dissecting the specific roles of PI3Kδ in cellular processes. PI3Kδ is primarily expressed in leukocytes and is a central regulator of immune cell activation, proliferation, and survival. Consequently, this inhibitor is a valuable research tool for investigating B-cell malignancies, T-cell mediated pathologies, and allergic responses. Its mechanism of action involves competitively binding to the ATP-binding pocket of PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blockade disrupts downstream signaling cascades, leading to the inhibition of AKT phosphorylation and modulation of cellular functions. Researchers utilize this compound to explore targeted therapeutic strategies in diseases like chronic lymphocytic leukemia (CLL) and rheumatoid arthritis, where PI3Kδ signaling is dysregulated. The compound's structure, featuring a thiazolopyrimidinone core, is associated with high potency and favorable pharmacokinetic properties, making it suitable for in vitro and in vivo study models.

Eigenschaften

IUPAC Name

N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-9-7-13(18)17-12(8-21-14(17)15-9)10-3-5-11(6-4-10)16-22(2,19)20/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGFMVNXNYZBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide typically involves the following steps :

    S-Alkylation: The initial step involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives.

    Cyclization: These S-alkylated derivatives undergo intramolecular cyclization to form 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones.

    Sulfonation: The cyclized products are then sulfonated to yield the corresponding sulfonic acid derivatives.

    Acylation and Reduction: Further modifications, such as acylation of the 7-NH2 group and reduction of the NO2 group, lead to the formation of the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Analyse Chemischer Reaktionen

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s biological activity.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different functional groups.

Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions include various substituted thiazolopyrimidine derivatives with enhanced biological properties.

Wissenschaftliche Forschungsanwendungen

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide has several scientific research applications :

    Chemistry: The compound is used as a building block for synthesizing other biologically active molecules.

    Biology: It is studied for its antibacterial and antitubercular activities, making it a potential candidate for developing new antimicrobial agents.

    Medicine: The compound’s antiviral and antitumor properties are of interest in drug development for treating infections and cancers.

    Industry: It is used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide involves its interaction with various molecular targets . The compound acts as a potential purine antagonist due to its structural similarity to biogenic purine bases. It inhibits key enzymes and pathways involved in bacterial and viral replication, leading to its antimicrobial and antiviral effects. Additionally, its interaction with cellular receptors and enzymes contributes to its antitumor activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and synthetic differences between the target compound and structurally related molecules:

Compound Core Structure Key Substituents Synthetic Route Potential Implications
N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide Thiazolo[3,2-a]pyrimidine - 7-methyl, 5-oxo
- Phenyl-methanesulfonamide at position 3
Likely involves cyclization of thiazole precursors and sulfonamide coupling Enhanced solubility due to sulfonamide; potential kinase inhibition or antimicrobial activity
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide () Thiazolo[3,2-a]pyrimidine - 4-Methoxyphenyl at position 5
- Carboxamide at position 6
Cyclocondensation with phenylisothiocyanate, followed by NaOH-mediated cyclization Reduced solubility vs. sulfonamide; possible hydrogen-bonding interactions via carboxamide
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide () Pyrimidine - 4-Fluorophenyl, formyl, isopropyl
- N-methyl-methanesulfonamide at position 2
Nucleophilic substitution or coupling on pyrimidine scaffold Broader steric hindrance; altered electronic effects due to fluorophenyl and formyl groups
Compound 8 (): Triazole-thiol derivative Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine - Triazole-thiol substituent
- 4-Methoxyphenyl, diphenyl groups
Heterocyclization of hydrazinecarbothioamide with NaOH Increased rigidity and potential for disulfide bond formation; redox-sensitive applications

Key Research Findings and Analysis

Substituent Effects on Solubility and Reactivity

  • Sulfonamide vs. Carboxamide : The methanesulfonamide group in the target compound confers stronger electron-withdrawing properties compared to carboxamide derivatives, enhancing solubility in polar solvents . Carboxamide analogs (e.g., ) may exhibit stronger hydrogen-bonding interactions in crystal lattices, as suggested by Etter’s graph-set analysis .
  • Core Structure Differences : The thiazolo[3,2-a]pyrimidine core (target compound) introduces a fused heterocyclic system with a sulfur atom, which may improve metabolic stability compared to simpler pyrimidine derivatives (e.g., ) .

Crystallographic and Computational Insights

  • Tools like SHELXL () and ORTEP-3 () are critical for resolving the thiazolo-pyrimidine core’s conformation and hydrogen-bonding networks. For example, the oxo group at position 5 may participate in intramolecular hydrogen bonds, stabilizing the planar structure .
  • Pyrimidine derivatives () with bulkier substituents (e.g., isopropyl) may exhibit distorted crystal packing due to steric clashes, as modeled via SHELX .

Biologische Aktivität

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, contributes to its diverse biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This structure includes a methanesulfonamide group attached to a phenyl ring and a thiazolo[3,2-a]pyrimidine moiety, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to thiazolo[3,2-a]pyrimidine exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown potent activity against various Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Table 1: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundTarget BacteriaMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fMicrococcus luteusModerate
3dCandida spp.High

These compounds have been shown to interact with key bacterial enzymes such as DNA gyrase and MurD through molecular docking studies, indicating their potential as new antimicrobial agents .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on various cancer cell lines. For example, compounds like 3g exhibited promising cytotoxicity against HaCat cells (human keratinocyte cell line) and Balb/c 3T3 cells (mouse fibroblast cell line), suggesting their potential use in cancer therapy .

Table 2: Cytotoxicity of Selected Compounds

CompoundCell LineIC50 (µM)
3gHaCatModerate
3gBalb/c 3T3Moderate

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit bacterial enzymes crucial for cell wall synthesis and DNA replication.
  • Cell Membrane Disruption : It may disrupt bacterial cell membranes leading to increased permeability and eventual cell death.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Study on Antimicrobial Effectiveness

A study evaluated the antimicrobial effectiveness of various thiazolo[3,2-a]pyrimidine derivatives against clinical strains of bacteria. The results indicated that compounds similar to this compound showed significant inhibition zones in agar diffusion tests compared to control groups .

Research on Cytotoxic Properties

Another research focused on the cytotoxic properties of these compounds in cancer therapy. The findings revealed that certain derivatives significantly inhibited the growth of cancer cells while exhibiting low toxicity towards normal cells . This selective toxicity is crucial for developing effective anticancer therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.